Asciminib Hydrochloride

説明

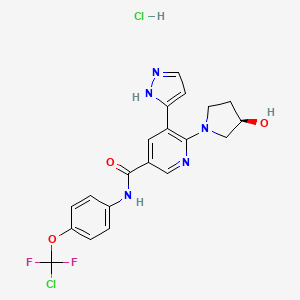

Structure

3D Structure of Parent

特性

CAS番号 |

2119669-71-3 |

|---|---|

分子式 |

C20H19Cl2F2N5O3 |

分子量 |

486.3 g/mol |

IUPAC名 |

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1 |

InChIキー |

HGCOOPLEWPBLOY-PFEQFJNWSA-N |

異性体SMILES |

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |

正規SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Asciminib hydrochloride; ABL001-AAA; ABL-001; AB -001; ABL001; asciminib; |

製品の起源 |

United States |

Molecular Pharmacology and Mechanism of Action of Asciminib Hydrochloride

Structural Basis of Allosteric Binding to the ABL1 Myristoyl Pocket

Asciminib's innovative mechanism is centered on its ability to bind to the myristoyl pocket of the ABL1 kinase domain. acs.orgmdpi.comnih.gov This pocket is naturally involved in the autoregulation of ABL1 kinase activity. acs.orgashpublications.org

Mimicry of Endogenous Myristoylated N-Terminus

Under normal physiological conditions, the ABL1 kinase is kept in an inactive state through an autoinhibitory mechanism. ashpublications.org This involves the binding of its own myristoylated N-terminus to a deep hydrophobic pocket on the C-terminal lobe of the kinase domain, known as the myristoyl pocket. acs.orgpharmgkb.org This interaction induces and stabilizes a "capping" phenomenon, where the SH2 and SH3 domains dock against the kinase domain, locking it in an inactive conformation. ashpublications.org

In the context of Chronic Myeloid Leukemia (CML), the fusion of the BCR gene to the ABL1 gene results in the BCR-ABL1 oncoprotein. This fusion leads to the loss of the N-terminal cap of ABL1, including the myristoylation site, which disrupts the natural autoinhibitory mechanism and leads to constitutive kinase activation. acs.orgashpublications.org Asciminib (B605619) was specifically designed to mimic the function of the natural myristoyl group. acs.orgviamedica.pl By binding to this now-vacant myristoyl pocket, asciminib effectively restores the negative regulation of the ABL1 kinase activity. acs.orgnih.gov

Conformational Changes Induced by Asciminib Hydrochloride Binding

The binding of asciminib to the ABL1 myristoyl pocket induces significant conformational changes that lock the kinase in an inactive state. viamedica.plnih.govbloodresearch.or.kr This allosteric inhibition restores the natural autoinhibitory conformation that is lost in the BCR-ABL1 fusion protein. acs.orgashpublications.org The binding of asciminib triggers these changes, making the activation process of the kinase less favorable. nih.gov This induced inactive state is distinct from the DFG-out inactive conformation stabilized by some ATP-competitive inhibitors. acs.org The ability of asciminib to induce this specific inactive conformation is crucial for its inhibitory effect. acs.org Research has shown that certain alterations in the kinase P-loop can lead to conformational changes in the myristate binding pocket, potentially conferring resistance to asciminib. ashpublications.org

Distinction from ATP-Competitive Kinase Inhibitors

Asciminib's mechanism of action fundamentally differs from that of ATP-competitive tyrosine kinase inhibitors (TKIs). acs.orgmdpi.comashpublications.org While traditional TKIs, such as imatinib (B729), nilotinib (B1678881), and dasatinib, bind to the ATP-binding site within the kinase domain, asciminib binds to the distinct myristoyl pocket. mdpi.comnih.govashpublications.org This allosteric binding site is located outside of the ATP-binding catalytic site. mdpi.com

This distinction has several important implications:

Selectivity: The myristoyl pocket is a feature found in only a limited number of kinases, suggesting that asciminib may have greater selectivity and fewer off-target effects compared to ATP-competitive inhibitors that target a more conserved binding site. acs.orghaematologica.org

Resistance Profile: Because asciminib does not compete with ATP, it can remain effective against mutations in the ATP-binding site that confer resistance to traditional TKIs, including the common T315I mutation. nih.govpharmgkb.orgrcsb.org However, mutations within or near the myristoyl binding pocket can confer resistance to asciminib. ashpublications.org

Combination Potential: The distinct binding sites and mechanisms of resistance offer the potential for combination therapy with ATP-competitive TKIs to enhance kinase inhibition and suppress the emergence of resistance. acs.orgashpublications.orgnih.gov

Inhibition of ABL1 Kinase Activity

Asciminib's allosteric binding translates into potent and selective inhibition of ABL1 kinase activity, which has been characterized through various biochemical and cellular assays.

Biochemical Characterization of Kinase Inhibition (e.g., IC50 Determinations)

Biochemical assays have demonstrated that asciminib is a potent inhibitor of the ABL1 kinase. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.

Studies have reported varying IC50 values for asciminib against ABL1 kinase, which can be influenced by the specific assay conditions and the form of the enzyme used (e.g., wild-type vs. mutant).

Interactive Table: IC50 Values of Asciminib Against ABL1 and Related Targets

| Target | IC50 (nM) | Cell Line/Assay Condition |

| Abl1 | 0.45 | Kinase assay |

| Abl1 | 2.8 | --- |

| Wild-type BCR-ABL1 | 3.8 | Ba/F3 cells |

| BCR-ABL1 (T315I mutant) | 7.64 ± 3.22 | Engineered cells |

| Wild-type BCR-ABL1 | 0.61 ± 0.21 | Engineered cells |

| BCR-ABL1 | 1 - 25 | Patient-derived cancer cells |

Data sourced from multiple studies and presented for comparative purposes. pharmgkb.orginvivochem.comnih.govcaymanchem.com

Asciminib has shown high selectivity for ABL1, with significantly higher IC50 values (often >10 µM) for a large panel of other kinases, indicating minimal off-target activity. caymanchem.com

Inhibition of Downstream Signaling Pathways (e.g., STAT5 Phosphorylation)

The constitutive activity of the BCR-ABL1 oncoprotein drives the proliferation of leukemia cells through the activation of several downstream signaling pathways. A key pathway involves the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 5 (STAT5). unipa.it

Asciminib has been shown to effectively inhibit the phosphorylation of downstream targets of BCR-ABL1, thereby blocking its oncogenic signaling. nih.gov Specifically, treatment with asciminib leads to a significant reduction in the levels of phosphorylated STAT5 (pSTAT5). nih.govashpublications.orgbiorxiv.org This inhibition of STAT5 phosphorylation has been observed in various experimental models, including Ba/F3 cells expressing BCR-ABL1 and in patient-derived cells. nih.govashpublications.org By blocking the activation of STAT5 and other downstream effectors, asciminib effectively suppresses the pro-proliferative and anti-apoptotic signals driven by the BCR-ABL1 oncoprotein. nih.govunipa.it

Selectivity Profile of this compound

This compound's distinct mechanism of action, which involves binding to the myristoyl pocket of the ABL1 kinase, confers a high degree of selectivity. nih.govnih.govpatsnap.com This allosteric inhibition is different from traditional tyrosine kinase inhibitors (TKIs) that target the highly conserved ATP-binding site. nih.govacs.org The unique structure of the ABL1 myristate-binding pocket is substantially different from that of other proteins, making it unlikely for asciminib to bind to other targets with high affinity. nih.gov This specificity is believed to contribute to fewer off-target effects compared to ATP-competitive TKIs. acs.orgresearchgate.net

This compound demonstrates a narrow and highly specific kinase inhibition profile, primarily targeting the ABL kinase family (ABL1 and ABL2). nih.gov Its allosteric mechanism, which mimics the natural autoinhibitory regulation of ABL1, is key to its selectivity. acs.orgguidetopharmacology.org Unlike ATP-competitive inhibitors that can bind to the ATP pocket of numerous kinases, asciminib's target pocket is not a common feature across the kinome. nih.govacs.org

Extensive in-vitro kinase profiling studies have confirmed this high selectivity.

In one biochemical study, asciminib did not inhibit the catalytic activity of 335 different wild-type kinases. nih.gov

Another kinase profiling assay covering 335 protein and 14 lipid kinases showed no significant activity at a concentration of 10 μM. europa.eu

Screening against a panel of over 60 kinases, including SRC family kinases, also showed a lack of activity. medchemexpress.commedchemexpress.com

This high degree of specificity for BCR-ABL1 is further supported by cellular assays, where asciminib potently inhibits the proliferation of cell lines dependent on BCR-ABL1, while showing substantially less effect on cell lines reliant on other kinases. nih.gov

Table 1: Summary of Off-Target Kinase Activity Assessment for this compound

| Panel Screened | Number of Kinases | Asciminib Concentration | Result |

|---|---|---|---|

| Biochemical Kinase Panel | 335 | Not specified | No inhibition of catalytic activity. nih.gov |

| In-vitro Kinase Profiling | >349 (335 protein, 14 lipid) | 10 μM | No substantial activity observed. europa.eu |

| Kinase Panel | >60 | Not specified | Lacked activity against screened kinases, including SRC. medchemexpress.commedchemexpress.com |

The selectivity of this compound extends to non-kinase biological targets. Broad panel screening has shown that it is largely inactive against a wide array of G-protein-coupled receptors (GPCRs), ion channels, nuclear receptors, and transporters at therapeutic concentrations. acs.orgmedchemexpress.commedchemexpress.com

However, at higher, supra-therapeutic concentrations, some off-target activity has been identified. An extensive off-target screening revealed that at a concentration of 10 μM, asciminib caused over 50% inhibition of a small number of non-kinase targets. europa.eufda.gov The most notable of these are detailed below.

Table 2: Evaluation of this compound Against Non-Kinase Targets

| Target | Target Class | Assay Type | Result (IC₅₀) |

|---|---|---|---|

| 5-lipoxygenase (5-LO) | Enzyme | Inhibition Assay | 3.3 μM nih.goveuropa.eu |

| Vesicular monoamine transporter (VMAT2) | Transporter | Functional Assay | 3.5 μM nih.goveuropa.eu |

| Serotonin 5HT2B receptor | GPCR | Antagonist Mode Assay | 5.1 μM nih.goveuropa.eu |

| hERG | Ion Channel | Inhibition Assay | 11.4 μM europa.eu |

| 5HT2A receptor | GPCR | Antagonist Mode Assay | 18 μM europa.eu |

| Adenosine A3 receptor | GPCR | Not specified | 21 μM europa.eu |

| Norepinephrine transporter (NET) | Transporter | Inhibition Assay | 22 μM europa.eu |

| P-glycoprotein (P-gp) | Transporter | Inhibition Assay | Ki = 22 μM europa.eu |

| Breast cancer resistance protein (BCRP) | Transporter | Inhibition Assay | Ki = 24 μM europa.eu |

| Nav1.5 channel | Ion Channel | Inhibition Assay | 29.7 μM europa.eu |

In addition to being an inhibitor, asciminib is also a substrate for the transporters BCRP and P-gp. europa.euoncologynewscentral.comnovartis.com It has been shown to be an inhibitor of the transporters OATP1B1 and OATP1B3. europa.eunovartis.com Conversely, studies indicate that asciminib does not inhibit several other transporters at clinically relevant concentrations, including BSEP, OCT1, OCT2, OAT1, OAT3, MATE1, or MATE2-K. novartis.comhres.ca

Preclinical Efficacy Studies of Asciminib Hydrochloride

In Vitro Cellular Efficacy

Activity Against Wild-Type and Mutant BCR-ABL1 Isoforms (e.g., p210, p190)

A key feature of asciminib's preclinical profile is its activity against both wild-type and various mutant forms of the BCR-ABL1 kinase. pharmgkb.orgoncologynewscentral.com This includes the common p210 and p190 isoforms associated with CML and Ph+ ALL, respectively. The unique allosteric binding mechanism of asciminib (B605619) allows it to be effective against mutations that confer resistance to ATP-competitive TKIs. nih.govresearchgate.net

Notably, asciminib maintains its inhibitory activity against the T315I "gatekeeper" mutation, which is notoriously resistant to most other TKIs. bloodresearch.or.kr In cells engineered to express the wild-type form of BCR-ABL1, asciminib inhibits cell growth with a mean IC50 value of approximately 0.61 nM. europa.eu For cells expressing the T315I mutant form, the mean IC50 value is around 7.64 nM, indicating that while a higher concentration is required, the drug remains highly potent. europa.eu Preclinical data suggest that the concentration of asciminib needed to inhibit the T315I mutation is about 5 to 10 times higher than that required for the wild-type protein. nih.gov

Table 2: In Vitro Activity of Asciminib Against Wild-Type and Mutant BCR-ABL1

| BCR-ABL1 Form | Mean IC50 (nM) | Reference |

|---|---|---|

| Wild-Type | 0.61 ± 0.21 | europa.eu |

| T315I Mutant | 7.64 ± 3.22 | europa.eu |

Induction of Apoptosis in Relevant Cell Lines

Preclinical evidence suggests that asciminib's anti-proliferative effects are mediated, at least in part, through the induction of apoptosis, or programmed cell death. In vitro studies have shown that treatment with asciminib leads to enhanced cell death in human BCR-ABL1+ cell lines. nih.gov This pro-apoptotic activity is a critical component of its therapeutic effect, leading to the elimination of leukemic cells.

In Vivo Efficacy in Non-Human Models

Evaluation in Murine Xenograft Models of BCR-ABL1 Driven Disease

The in vitro efficacy of asciminib has been successfully translated into in vivo animal models. In murine xenograft models using patient-derived CML cell lines, such as the KCL-22 cell line, asciminib has demonstrated potent anti-tumor activity. medkoo.comfda.gov These studies are crucial for establishing the potential therapeutic relevance of the compound before clinical trials.

Asciminib has shown efficacy in xenograft models harboring both wild-type BCR-ABL1 and various mutant forms, including the challenging T315I mutation. bloodresearch.or.krpharmgkb.org In a KCL-22 xenograft model, asciminib administration led to complete tumor regression, highlighting its powerful anti-leukemic effects in a living organism. medkoo.com

Dose-Dependent Antitumor Effects and Tumor Regression Studies

In vivo studies have consistently demonstrated a clear dose-dependent anti-tumor effect of asciminib. fda.gov In a KCL-22 mouse xenograft model with wild-type BCR-ABL1, oral administration of asciminib resulted in dose-dependent tumor growth inhibition. acs.org Specifically, tumor regression was observed at doses of 7.5 mg/kg and higher when administered twice daily. hres.caacs.org

Further studies quantified the extent of tumor regression at different dose levels. In one such study, twice-daily oral doses of 7.5 mg/kg, 15 mg/kg, and 30 mg/kg resulted in tumor regressions of 56%, 88%, and 92%, respectively. fda.gov In a xenograft model with the T315I mutation, a dose of 30 mg/kg twice daily led to a 56% tumor regression. bloodresearch.or.krfda.gov This confirms the potent, dose-dependent anti-tumor activity of asciminib in preclinical models of BCR-ABL1 driven leukemia.

Table 3: Dose-Dependent Tumor Regression in KCL-22 Xenograft Model

| Dose (twice daily) | BCR-ABL1 Status | Tumor Regression (%) | Reference |

|---|---|---|---|

| 7.5 mg/kg | Wild-Type | 56% | fda.gov |

| 15 mg/kg | Wild-Type | 88% | fda.gov |

| 30 mg/kg | Wild-Type | 92% | fda.gov |

| 30 mg/kg | T315I Mutant | 56% | fda.gov, bloodresearch.or.kr |

Efficacy against Specific BCR-ABL1 Mutations in Preclinical Models (e.g., T315I)

Preclinical studies have demonstrated the potent activity of asciminib hydrochloride against various forms of the BCR-ABL1 fusion protein, including those with mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). nih.govoncologynewscentral.com A key focus of this research has been the T315I mutation, a "gatekeeper" mutation that renders most conventional TKIs ineffective. nih.gov

Asciminib operates through a distinct allosteric mechanism, binding to the myristoyl pocket of the ABL1 kinase domain. nih.govdrugbank.combloodresearch.or.kr This action induces an inactive conformation of the kinase, effectively inhibiting its activity. bloodresearch.or.kr This unique mechanism allows asciminib to be effective against mutations that affect the ATP-binding site. nih.gov

In vitro studies using engineered cell lines have quantified the efficacy of asciminib against both wild-type and T315I-mutated BCR-ABL1. In cells expressing the wild-type protein, asciminib inhibited cell growth with a mean IC50 value of 0.61 ± 0.21 nanomolar. europa.eu For cells expressing the T315I mutant form, the mean IC50 value was 7.64 ± 3.22 nanomolar. europa.eu This indicates that while still highly potent, a higher concentration of asciminib is required to inhibit the T315I-mutated protein compared to the wild-type. nih.govfda.govnih.gov Specifically, preclinical data suggest that the concentration needed to inhibit T315I-mutated BCR-ABL1 is approximately 4 to 13 times higher than that for the wild-type. nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of Asciminib

| Cell Line | BCR-ABL1 Status | Mean IC50 (nM) |

|---|---|---|

| Engineered Cells | Wild-Type | 0.61 ± 0.21 europa.eu |

| Engineered Cells | T315I Mutant | 7.64 ± 3.22 europa.eu |

| Ba/F3 Cells | Transformed | 0.25 glpbio.com |

| Patient-Derived Cells | Harbouring BCR-ABL1 | 1 - 25 europa.eu |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In mouse xenograft models of chronic myeloid leukemia (CML), asciminib demonstrated dose-dependent inhibition of tumor growth for both wild-type and T315I-mutant BCR-ABL1. europa.eu Tumor regression was observed at doses above 7.5 mg/kg twice daily for tumors with wild-type BCR-ABL1 and at 30 mg/kg twice daily for those with the T315I mutation. nih.goveuropa.eu

While asciminib is effective against the T315I mutation, some preclinical studies have identified other mutations that can confer resistance. nih.gov These include mutations within or near the myristoyl pocket, such as A337V, P465S, and V468F. nih.govashpublications.org Additionally, mutations in the N-lobe of the kinase domain, like M244V, have also been shown to confer resistance to asciminib in vitro. ashpublications.orgashpublications.org

Preclinical evidence also suggests that combining asciminib with ATP-competitive TKIs could be a promising strategy. tandfonline.com For instance, the combination of asciminib and nilotinib (B1678881) resulted in complete and durable tumor regression in xenograft models, delaying the emergence of resistance. nih.gov Similarly, combining asciminib with ponatinib (B1185) has shown synergistic anti-leukemic effects in cell lines with compound mutations and in primary cells from patients with T315I-mutated CML. nih.govbloodresearch.or.kr

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Asciminib |

| Imatinib (B729) |

| Nilotinib |

| Dasatinib |

| Bosutinib |

| Ponatinib |

Mechanisms of Resistance to Asciminib Hydrochloride and Strategies to Overcome Them Preclinical Focus

Emergence of Resistance Mutations within the ABL1 Kinase Domain

The primary mechanism of acquired resistance to asciminib (B605619) involves the emergence of mutations within the ABL1 kinase domain that either directly or indirectly interfere with the drug's binding or its allosteric inhibitory effect. nih.gov

N-Lobe Mutations Conferring Asciminib Hydrochloride Resistance (e.g., M244V, I502L, V468F)

Intriguingly, mutations located in the N-lobe of the kinase domain, distant from the myristoyl pocket, can also confer resistance to asciminib. ashpublications.orgnih.gov The M244V mutation is a notable example, conferring clinical resistance to asciminib even at escalated doses. ashpublications.orgnih.gov Other N-lobe mutations like L248V and F317L have also been shown to cause high levels of resistance. ashpublications.org

The resistance mechanism for these N-lobe mutations is distinct from that of myristoyl pocket mutations. Instead of directly impairing drug binding, these mutations are thought to stabilize the active conformation of the kinase, thereby counteracting the allosteric inhibition induced by asciminib. ashpublications.orgnih.govresearchgate.net For mutations like I502L and V468F, which are located in the myristoyl pocket, resistance is caused by direct interference with asciminib binding. nih.govresearchgate.net

| Mutation | Location | Level of Resistance to Asciminib |

| M244V | N-Lobe | High ashpublications.orgashpublications.org |

| L248V | N-Lobe | High ashpublications.org |

| F317L | N-Lobe | High ashpublications.org |

| I502L | Myristoyl Pocket | High nih.govresearchgate.net |

| V468F | Myristoyl Pocket | High nih.govresearchgate.net |

Molecular Dynamics Simulations and Structural Analysis of Resistance Mechanisms

Molecular dynamics simulations and structural analyses have provided valuable insights into the mechanisms of asciminib resistance. For N-lobe mutations like M244V, simulations suggest that the mutation stabilizes an active kinase conformation by impacting the α-C helix. ashpublications.orgnih.gov This stabilization of the active state is believed to be the novel mechanism of resistance, as studies have shown that the M244V mutation does not impair the binding of asciminib to the myristoyl pocket. ashpublications.org

In the case of myristoyl pocket mutations, such as I502L and V468F, molecular dynamics simulations have revealed how these mutations adversely affect asciminib binding. nih.govresearchgate.net The I502L mutation causes a shift in the α-helix I', increasing the distance between the helix and asciminib. nih.govresearchgate.net For the V468F mutant, the bulkier phenylalanine side chain occupies the bottom of the myristoyl pocket, pushing asciminib towards the outside of the pocket. nih.govresearchgate.net These structural changes lead to a decline in the nonpolar contributions that are important for the binding of asciminib to BCR-ABL1. nih.govresearchgate.net

Comparative Analysis of Resistance Patterns

The resistance profile of asciminib is notably different from that of ATP-competitive TKIs, which has significant clinical implications for treatment sequencing and combination strategies.

Non-Overlapping Resistance Profiles with ATP-Competitive Tyrosine Kinase Inhibitors

A key advantage of asciminib is that its resistance profile is largely non-overlapping with those of ATP-competitive TKIs. researchgate.netnih.govashpublications.org Mutations that confer resistance to asciminib, particularly those in the myristoyl pocket, generally remain sensitive to ATP-competitive inhibitors. nih.govacs.orgresearchgate.net Conversely, asciminib is effective against many mutations that confer resistance to ATP-competitive TKIs, including the highly resistant T315I "gatekeeper" mutation. nih.govbloodresearch.or.krwikipedia.org This lack of cross-resistance provides a strong rationale for using asciminib in patients who have failed multiple lines of ATP-competitive TKI therapy due to resistance mutations. ashpublications.orgresearchgate.net

Drug Discovery and Preclinical Development of Asciminib Hydrochloride

High-Throughput Screening and Lead Compound Identification

The discovery of asciminib (B605619), a first-in-class allosteric inhibitor of the BCR-ABL1 fusion protein, began with a sophisticated high-throughput screening (HTS) process. nih.govehaweb.org Researchers utilized a differential cytotoxicity screening method involving both BCR-ABL1-transformed and parental mouse hematopoietic 32D cells. nih.gov This approach was designed to identify compounds that were selectively cytotoxic to the cancerous cells dependent on the BCR-ABL1 kinase for their survival. nih.gov

This screening led to the identification of GNF-2, a prototype cytotoxic agent that demonstrated selectivity for BCR-ABL1-dependent cells. nih.gov Further investigation revealed that the selectivity of GNF-2 stemmed from its ability to bind to the myristoyl-binding pocket of the ABL1 kinase domain, a site distinct from the ATP-binding site targeted by existing tyrosine kinase inhibitors (TKIs). nih.govdrugbank.com

Fragment-based screening using nuclear magnetic resonance (NMR) and X-ray crystallography also played a crucial role in identifying ligands for the myristate pocket. researchgate.netnih.gov This technique involves screening smaller, low-molecular-weight compounds (fragments) that can bind to the target protein. acs.org One notable hit from this screening was a fragment with a molecular weight of 185 Da, which exhibited a binding affinity (Kd) of 6 μM. acs.org Through a process of analyzing structure-activity relationships (SAR) from a library of similar compounds, researchers observed that substituting a chlorine atom with a bromine atom increased the fragment's potency. acs.org

These initial findings with GNF-2 and fragment hits laid the groundwork for a focused medicinal chemistry program aimed at optimizing the biochemical and cellular potency, as well as the drug-like properties, of these early-stage compounds. nih.govresearchgate.net This ultimately culminated in the discovery of asciminib (formerly ABL001). nih.govresearchgate.net

Structure-Guided Drug Design and Optimization

The development of asciminib from its initial lead compounds was heavily reliant on a structure-guided drug design approach. This iterative process involved using detailed three-dimensional structural information of the target protein to inform the design and synthesis of more potent and selective inhibitors. researchgate.netguidetopharmacology.orgbenthamdirect.comprobes-drugs.org Key to this endeavor were the techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computer-aided drug design (CADD). nih.govresearchgate.netacs.orgbenthamdirect.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Compound Development

NMR spectroscopy was a pivotal tool in the discovery and optimization of asciminib. nih.govresearchgate.netnih.govacs.org An NMR-based conformational assay was instrumental in transforming initial inactive fragment hits into effective ABL1 inhibitors. researchgate.netnih.govacs.org This assay allowed researchers to monitor the conformational changes in the ABL1 kinase domain upon ligand binding. acs.org

Specifically, NMR was used to observe the conformation of helix-I within the kinase domain. acs.org By selectively labeling a valine residue (V525) on this helix, scientists could determine whether the helix was in a flexible, linear state or a more ordered, bent state, the latter being indicative of an inhibited conformation. acs.org This provided crucial insights into the molecular requirements for allosteric inhibition of BCR-ABL1. acs.org

Furthermore, NMR techniques such as T1ρ and water-LOGSY were employed during the initial fragment screening to identify hits that bound to the myristate pocket of the ABL1-imatinib complex. acs.org NMR was also used to determine the dissociation constants (Kd) of these fragment hits, providing a quantitative measure of their binding affinity. acs.org

Role of X-ray Crystallography in Structural Elucidation

X-ray crystallography provided high-resolution, three-dimensional structures of the ABL1 kinase domain in complex with various ligands, which was fundamental to the structure-guided design of asciminib. nih.govresearchgate.netnih.govacs.orgchemicalprobes.orgashpublications.org These crystal structures confirmed that asciminib and its precursors bind to the myristate pocket on the C-lobe of the kinase domain. acs.orgashpublications.org

The crystal structure of an early lead compound, compound 6, bound to the ABL1-imatinib complex revealed that the ligand occupied the myristate pocket, with a trifluoromethoxy (OCF3) group situated deep within a narrow lipophilic channel. acs.org This structural information highlighted a potential area for modification to enhance potency. Analysis of the crystal structures guided the optimization of lead compounds. For instance, the structure of compound 6 bound to the ABL1-imatinib complex showed that one of the fluorine atoms of the OCF3 group formed a favorable polar interaction with the backbone carbonyl carbon of leucine (B10760876) L359. acs.org This detailed structural insight was critical for the rational design of subsequent, more potent analogs. acs.org

Computer-Aided Drug Design (CADD) Methodologies

Computer-aided drug design (CADD) was integral to the design and optimization of asciminib, enabling the development of a compound with high binding affinity and specificity for the ABL kinase enzyme. benthamdirect.comresearchgate.netcolab.ws Molecular modeling, a key component of CADD, was used in conjunction with X-ray crystallography data to guide the optimization of lead compounds. acs.org

For example, after analyzing the crystal structure of early lead compounds, molecular modeling suggested that a slightly larger group than the trifluoromethoxy (OCF3) group could be accommodated in the deepest part of the myristate pocket. acs.org This led to the exploration of replacing the oxygen atom with a sulfur atom or one of the fluorine atoms with a chlorine atom. acs.org Ab initio calculations, a type of computational chemistry method, predicted that these modifications would not disrupt the desired orthogonal conformation of the group and might even increase its stability. acs.org This computational guidance led to the synthesis of compounds 15 and 16, which demonstrated a significant increase in potency compared to the original lead compound. acs.org

Preclinical Pharmacokinetic Characterization Methodologies

Cross-Species Pharmacokinetic Profiling Methodologies

The preclinical pharmacokinetic (PK) profile of asciminib was investigated in several animal species, including mice, rats, and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) properties before human trials. clinicaltrials.govclinicaltrials.gov

In these species, asciminib generally exhibited low to moderate clearance and a moderate volume of distribution. clinicaltrials.gov The apparent terminal half-life was observed to be short. clinicaltrials.gov Bioavailability was found to be low in rodents but moderate to high in dogs. clinicaltrials.gov Across all tested species, asciminib displayed high plasma protein binding, with the free fraction ranging from 2% to 6%. clinicaltrials.gov

Table 1: Preclinical Pharmacokinetic Properties of Asciminib

| Parameter | Mouse | Rat | Dog |

|---|---|---|---|

| Clearance | Low to Moderate | Low to Moderate | Low to Moderate |

| Volume of Distribution | Moderate | Moderate | Moderate |

| Apparent Terminal Half-life | Short | Short | Short |

| Bioavailability | Low | Low | Moderate to High |

| Plasma Protein Binding | High (>94%) | High (>94%) | High (>94%) |

Data sourced from non-clinical pharmacokinetic studies. clinicaltrials.govclinicaltrials.gov

Methodologies for Assessment of Metabolic Pathways (e.g., CYP, UGT Enzymes In Vitro)

The metabolic pathways of asciminib hydrochloride were extensively investigated using a variety of in vitro methodologies to predict its metabolism in humans. These studies are crucial for understanding potential drug-drug interactions and individual variability in drug response.

Initial characterization of asciminib's metabolism was performed using human-derived materials. In vitro experiments with human liver microsomes were conducted to identify the primary cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of the compound. europa.eunih.gov Further investigations utilized recombinant human CYP enzymes to confirm and specify the contribution of individual isoforms. europa.eu

Kinetic analyses of individual CYP activity, followed by scaling to determine their respective contributions to the hepatic intrinsic oxidative clearance of asciminib, identified CYP3A4 as the principal enzyme involved in its oxidative metabolism. europa.eu In addition to CYP enzymes, the role of UDP-glucuronosyltransferases (UGTs) in the metabolism of asciminib was also assessed. europa.eueuropa.eunovartis.com Studies using human liver microsomes and recombinant UGT enzymes demonstrated that several UGT isoforms contribute to the glucuronidation of asciminib. nih.gov

The collective findings from these in vitro studies indicate that asciminib is metabolized through multiple pathways. The primary routes of metabolism are CYP3A4-mediated oxidation and glucuronidation mediated by UGT2B7 and UGT2B17. nih.goveuropa.eunovartis.com

Table 1: In Vitro Assessment of Asciminib Metabolic Pathways

| Methodology | Enzymes Investigated | Key Findings | References |

|---|---|---|---|

| Human Liver Microsomes | CYP and UGT enzymes | Identified major metabolic pathways. | europa.eunih.gov |

| Recombinant Human CYP Enzymes | Individual CYP isoforms | Confirmed CYP3A4 as the major contributor to oxidative metabolism. | europa.eu |

| Recombinant Human UGT Enzymes | Individual UGT isoforms | Identified UGT2B7 and UGT2B17 as key enzymes in glucuronidation. | nih.gov |

Methodologies for Evaluation of Transporter Interactions (e.g., BCRP, P-gp, OATP1B In Vitro)

The potential for this compound to interact with clinically relevant drug transporters was evaluated through a series of in vitro studies. These assessments are critical for predicting the drug's absorption, distribution, and excretion, as well as its potential to cause drug-drug interactions.

The interaction of asciminib with key efflux and uptake transporters was investigated using various in vitro systems. To determine if asciminib is a substrate of transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), cell-based assays were likely employed. europa.eueuropa.eunovartis.comhres.cafda.gov These studies revealed that asciminib is indeed a substrate for both P-gp and BCRP. europa.eueuropa.eunovartis.comhres.cafda.gov

The inhibitory potential of asciminib on various transporters was also examined. In vitro studies demonstrated that asciminib can inhibit BCRP, P-gp, OATP1B1, and OATP1B3. novartis.comhres.cafda.govmedsinfo.com.au Conversely, in vitro evaluations showed that asciminib is not a substrate for several other transporters, including MATE1, OCT1, OCT2, OATP1B1, OATP1B3, and OATP2B1. europa.eu Furthermore, it was determined not to be an inhibitor of BSEP, OCT1, OCT2, OAT1, OAT3, MATE1, or MATE2-K at clinically relevant concentrations. novartis.comhres.ca

Table 2: In Vitro Evaluation of Asciminib Transporter Interactions

| Transporter | Interaction Assessed | Result | References |

|---|---|---|---|

| BCRP | Substrate | Yes | europa.eueuropa.eunovartis.comhres.cafda.gov |

| P-gp | Substrate | Yes | europa.eueuropa.eunovartis.comhres.cafda.gov |

| OATP1B1 | Substrate | No | europa.eu |

| OATP1B3 | Substrate | No | europa.eu |

| OATP2B1 | Substrate | No | europa.eu |

| OCT1 | Substrate | No | europa.eu |

| OCT2 | Substrate | No | europa.eu |

| MATE1 | Substrate | No | europa.eu |

| BCRP | Inhibitor | Yes | novartis.comhres.cafda.govmedsinfo.com.au |

| P-gp | Inhibitor | Yes | novartis.comhres.cafda.govmedsinfo.com.au |

| OATP1B1 | Inhibitor | Yes | novartis.comhres.cafda.govmedsinfo.com.au |

| OATP1B3 | Inhibitor | Yes | novartis.comhres.ca |

| OCT1 | Inhibitor | Yes | fda.gov |

| BSEP | Inhibitor | No | novartis.comhres.ca |

| OAT1 | Inhibitor | No | novartis.comhres.ca |

| OAT3 | Inhibitor | No | novartis.comhres.ca |

| MATE2-K | Inhibitor | No | novartis.comhres.ca |

Preclinical Toxicology and Safety Assessment Methodologies

Safety Pharmacology Study Designs (e.g., Cardiovascular System in Animal Models)

The preclinical safety assessment of this compound included a comprehensive evaluation of its potential effects on vital physiological functions, with a particular focus on the cardiovascular system. These safety pharmacology studies were conducted in various animal models to identify any potential risks before human clinical trials.

In vivo cardiac safety studies were performed to assess the cardiovascular effects of asciminib. europa.eu These studies revealed moderate cardiovascular effects, including an increased heart rate and decreases in systolic pressure, mean arterial pressure, and arterial pulse pressure. europa.eu The potential for asciminib to affect cardiac repolarization was investigated through an in vitro human ether-à-go-go-related gene (hERG) channel assay. www.gov.uk The results of this assay showed that asciminib inhibited the hERG channels with a half-maximal inhibitory concentration (IC50) of 11.4 micromolar. www.gov.uk

The effects of asciminib on the central nervous and respiratory systems were evaluated in rats, with no significant effects observed at doses up to 600 mg/kg/day. www.gov.uk In zebrafish models, asciminib did not show noticeable cardiovascular toxicity at concentrations up to 20 µM. frontiersin.orgnih.govresearchgate.net

Table 3: Preclinical Safety Pharmacology Studies of Asciminib

| Study Type | Animal Model/System | Key Findings | References |

|---|---|---|---|

| In vivo cardiac safety | Animal models | Moderate cardiovascular effects observed (increased heart rate, decreased blood pressure). | europa.eu |

| hERG channel assay | In vitro | Inhibition of hERG channels with an IC50 of 11.4 micromolar. | www.gov.uk |

| Central nervous system assessment | Rats | No effects on the central nervous system. | www.gov.uk |

| Respiratory system assessment | Rats | No effects on the respiratory system. | www.gov.uk |

| Cardiovascular toxicity | Zebrafish embryos | No noticeable cardiovascular toxicity. | frontiersin.orgnih.govresearchgate.net |

Repeated Dose Toxicity Study Designs in Animal Models

To characterize the toxicological profile of this compound upon repeated administration, a series of studies were conducted in both rodent and non-rodent species. These studies are fundamental for determining the target organs of toxicity and for establishing a safe dose for initial human trials.

The pivotal repeat-dose toxicity of asciminib was evaluated in rats (4- and 26-weeks), dogs (28-weeks), and monkeys (13- and 39-weeks). europa.eu Non-pivotal 2-week repeat-dose toxicity studies were also conducted in rats, dogs, and monkeys, with an additional one-week study in monkeys. europa.eu All pivotal studies were conducted in compliance with Good Laboratory Practice (GLP) regulations and utilized the intended clinical route of administration, which is oral. europa.eu

These repeated dose toxicity studies identified several target organs for asciminib, including the pancreas, liver, hematopoietic system, adrenal gland, and gastrointestinal tract. hres.cahres.cahpfb-dgpsa.ca

Table 4: Repeated Dose Toxicity Study Designs for Asciminib

| Species | Study Duration | Key Findings | References |

|---|---|---|---|

| Rat | 4 and 26 weeks | Identified target organs of toxicity. | europa.eu |

| Dog | 28 weeks | Identified target organs of toxicity, including pancreatic effects. | europa.euhres.ca |

| Monkey | 13 and 39 weeks | Identified target organs of toxicity. | europa.eu |

Genotoxicity Assessment Methodologies (In Vitro and In Vivo)

A standard battery of in vitro and in vivo genotoxicity tests was performed to evaluate the potential of this compound to cause genetic mutations or chromosomal damage.

The genotoxicity of asciminib was assessed through a series of assays. An in vitro bacterial reverse mutation assay, commonly known as the Ames test, was conducted to detect gene mutations. europa.eufda.govnih.gov The results of the Ames test were negative, indicating that asciminib is not mutagenic in bacteria. fda.govnih.gov

The potential for asciminib to cause chromosomal damage was evaluated in an in vitro micronucleus assay using human peripheral blood lymphocytes. fda.gov Additionally, an in vivo micronucleus assay was performed in rats. fda.gov Asciminib was not found to be clastogenic or aneugenic in either the in vitro or in vivo micronucleus assays. fda.govhres.cahpfb-dgpsa.canih.gov Based on these findings, asciminib is not considered to pose a genotoxic risk. tga.gov.au

Table 5: Genotoxicity Assessment of Asciminib

| Test Type | Test System | Result | References |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames test) | Salmonella typhimurium and Escherichia coli strains | Negative | europa.eufda.govnih.gov |

| In Vitro Micronucleus Assay | Human peripheral blood lymphocytes | Negative | fda.gov |

| In Vivo Micronucleus Assay | Rat peripheral blood reticulocytes | Negative | fda.gov |

Phototoxicity Evaluation Methodologies (In Vitro and In Vivo)

The potential for this compound to induce phototoxicity, a toxic response elicited by drug exposure followed by light, was assessed using both in vitro and in vivo methods.

The phototoxic potential of asciminib was first identified in an in vitro study. fda.gov Subsequent in vivo testing in a mouse model confirmed this potential. tga.gov.aufda.gov The in vivo mouse ultraviolet-local lymph node assay demonstrated a phototoxic potential at doses of 200 mg/kg/day and higher. fda.gov

Despite the positive findings in these preclinical models, a no-observed-adverse-effect level (NOAEL) was established. fda.gov

Table 6: Phototoxicity Evaluation of Asciminib

| Methodology | Test System | Result | References |

|---|---|---|---|

| In Vitro Assay | Not specified | Positive | fda.gov |

| In Vivo Assay | Mouse | Positive | tga.gov.aufda.gov |

Advanced Research Methodologies Applied to Asciminib Hydrochloride Research

Biochemical Assay Techniques for Kinase Inhibition Studies

Biochemical assays have been fundamental in quantifying the inhibitory activity of asciminib (B605619) against its target, the ABL1 kinase. Early in its development, a key challenge was that initial fragment hits did not show activity in standard biochemical ABL1 kinase assays that monitored substrate phosphorylation by capillary electrophoresis. acs.org This was because the assays used only the kinase domain and not the minimal autoinhibitory construct necessary for allosteric inhibition. acs.org

To overcome this, specialized assays were developed. A radiometric filter-binding assay, conducted without detergents that could block the myristate binding site, proved effective in measuring the inhibitory potency of myristate-site ligands. acs.org Using this method, an early lead compound demonstrated an IC₅₀ value of 0.55 μM. acs.org Another successful approach has been the caliper electrophoresis mobility shift assay. nih.gov

These assays have consistently demonstrated asciminib's potent inhibition of ABL1 kinase activity. In biochemical assays, asciminib hydrochloride has shown mean 50% inhibitory concentration (IC₅₀) values of 2.6 nM (in a radiometric filter binding assay) and 0.5 nM (in a caliper electrophoresis mobility shift assay). nih.goveuropa.eu Further studies confirmed a dissociation constant (Kd) of 0.5-0.8 nM for its binding to the myristoyl pocket of ABL1. medchemexpress.commedchemexpress.cominvivochem.com

Table 1: Biochemical Inhibition of ABL1 by this compound

| Assay Type | Measured Value | Result | Reference |

|---|---|---|---|

| Radiometric Filter Binding | IC₅₀ | 2.6 nM | nih.goveuropa.eu |

| Caliper Electrophoresis Mobility Shift | IC₅₀ | 0.5 nM | nih.goveuropa.euaxonmedchem.com |

| Biophysical Studies (unspecified) | Dissociation Constant (Kd) | 0.5-0.8 nM | medchemexpress.commedchemexpress.cominvivochem.com |

| Isothermal Titration Calorimetry | Dissociation Constant (Kd) | 0.32 and 0.9 nM (wild-type ABL1) | europa.eu |

| Isothermal Titration Calorimetry | Dissociation Constant (Kd) | 0.5 and 0.8 nM (T315I mutant) | europa.eu |

Cellular Assay Systems for Proliferation and Pathway Inhibition Studies

Cellular assays have been crucial for evaluating the effects of this compound on cell proliferation and the inhibition of downstream signaling pathways. A variety of cell lines have been utilized, most notably Ba/F3 cells engineered to express the BCR-ABL1 fusion protein, which makes their survival dependent on its kinase activity. medchemexpress.commedchemexpress.comashpublications.org In these BCR-ABL1-transformed Ba/F3 cells, asciminib demonstrated an anti-proliferative IC₅₀ of 0.25 nM. medchemexpress.commedchemexpress.cominvivochem.com

The compound's activity has been tested against various BCR-ABL1 isoforms and mutations. It is selectively active against cell lines expressing either the p210 or p190 BCR-ABL1 isoforms, with IC₅₀ values ranging from 1 to 20 nM. medchemexpress.commedchemexpress.com Asciminib also retains potency against Ba/F3 cells expressing clinically relevant mutations such as T315I, E255K, and F359V, with IC₅₀ values remaining in the low nanomolar range (0.1 to 1 nM). europa.eu

Pathway inhibition studies often involve Western immunoblot analysis to measure the phosphorylation status of key downstream signaling proteins. A primary biomarker for BCR-ABL1 inhibition is the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5). nih.govmedchemexpress.com In the KCL-22 chronic myeloid leukemia (CML) blast-phase cell line, asciminib was shown to inhibit the phosphorylation of both STAT5 and BCR-ABL1 itself at concentrations that correlate with its anti-proliferative effects. medchemexpress.commedchemexpress.com These findings are supported by in vivo studies where asciminib suppressed tumor levels of phosphorylated STAT5. nih.gov

Table 2: Anti-proliferative Activity of Asciminib in Cellular Assays

| Cell Line | BCR-ABL1 Status | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Ba/F3 | Wild-type | 0.25 | medchemexpress.commedchemexpress.cominvivochem.com |

| Ba/F3 | T315I mutant | 7.64 | europa.eu |

| Various BCR-ABL1 lines | p210 or p190 isoforms | 1-20 | medchemexpress.commedchemexpress.com |

| Ba/F3 | Various clinical mutations | 0.1-1 | europa.eu |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques have provided profound insights into the binding of asciminib and the mechanisms of resistance. Molecular dynamics (MD) simulations have been employed to study the structural impact of resistance mutations. ashpublications.orgnih.govnih.gov

For instance, MD simulations were used to investigate resistance mechanisms for the I502L and V468F mutations. nih.gov These simulations revealed that the I502L mutation causes a shift in the α-helix I', increasing its distance from asciminib. nih.gov For the V468F mutation, the bulkier phenylalanine side chain occupies the bottom of the myristoyl pocket, pushing asciminib towards the outside. nih.gov Similarly, simulations of the M244V mutation suggested it stabilizes an active kinase conformation, which could be a mechanism of resistance. ashpublications.org

Molecular Mechanics Generalized Born Surface Area (MM-GB/SA) calculations have been used in conjunction with MD simulations to analyze the binding free energies. nih.gov These calculations indicated that mutations like I502L and V468F adversely affect the binding of asciminib by reducing favorable nonpolar contributions. nih.gov

These computational approaches have also been used to explore the synergistic effects of asciminib with other inhibitors. MD simulations indicated that the binding of ponatinib (B1185) to a resistant BCR-ABL1 mutant could increase the favorability of asciminib binding. aacrjournals.org Another study combining MD and metadynamics simulations found that asciminib binding triggers conformational changes that make kinase activation less favorable and can decrease the binding free energy of nilotinib (B1678881). nih.gov

Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in the discovery and optimization of asciminib. NMR was a key part of the fragment-based screening that initially identified ligands for the myristoyl pocket. acs.orgnih.gov

An innovative NMR-based conformational assay was developed to guide the transformation of these initial inactive fragment hits into potent ABL1 inhibitors. acs.orgnih.gov This assay could detect whether a compound induced the necessary conformational change in helix-I of the kinase domain, a prerequisite for allosteric inhibition. acs.org This was critical in rationalizing the design and synthesis of effective allosteric inhibitors. acs.org NMR and other biophysical studies later confirmed that asciminib binds potently and selectively to the myristoyl pocket, inducing the inactive C-terminal helix conformation, thereby mimicking the regulatory function of the natural myristoyl group. medchemexpress.comselleckchem.comprobes-drugs.org The molecular structure of this compound was ultimately confirmed using a suite of techniques including NMR spectroscopy. fda.gov.tw

Crystallographic Techniques

X-ray crystallography has been indispensable for visualizing the precise binding mode of asciminib and its precursors within the ABL1 myristoyl pocket at atomic resolution. The initial fragment-based screening effort utilized X-ray crystallography alongside NMR to identify starting points for inhibitor design. acs.orgnih.gov

Crystal structures of ABL1 in complex with various compounds, including early fragments and optimized inhibitors like asciminib, have been solved. acs.orgrcsb.orgrcsb.org For example, the crystal structure of the ABL1 kinase domain in complex with imatinib (B729) and an early fragment hit was determined at a resolution of 1.80 Å. acs.org A later structure of ABL1 bound to asciminib and nilotinib was solved at 2.17 Å resolution. rcsb.org These structures provided detailed blueprints for structure-based drug design, revealing key interactions and guiding the optimization of potency and drug-like properties. acs.orgnih.gov The final molecular structure of this compound was confirmed, in part, by single-crystal X-ray diffraction. fda.gov.tw

Proteomics and Phosphoproteomics in Pathway Analysis

While specific large-scale proteomics studies on asciminib are not detailed in the provided context, the extensive analysis of protein phosphorylation, a key area of proteomics, is central to understanding its mechanism of action. The inhibition of BCR-ABL1 kinase activity by asciminib directly impacts the phosphorylation state of numerous downstream proteins.

The most frequently cited example is the analysis of STAT5 phosphorylation. Studies consistently use immunoblotting to show that asciminib treatment leads to a dose-dependent decrease in phosphorylated STAT5 (pSTAT5) in CML cell lines. nih.govmedchemexpress.comashpublications.orgnih.gov This serves as a direct readout of the inhibition of the BCR-ABL1 signaling pathway. For example, in Ba/F3 cells expressing a resistant BCR::ABL1 mutant, a dose-dependent reduction in pSTAT5 was still observed, although it was less pronounced than in cells with wild-type BCR::ABL1. nih.gov Similarly, analysis of CRKL, another direct substrate of BCR-ABL1, has been used to demonstrate cooperative effects on pathway inhibition when asciminib is combined with other TKIs. e-century.us These targeted phosphoprotein analyses are a form of phosphoproteomics that provides critical pharmacodynamic evidence of asciminib's cellular activity.

Future Directions in Preclinical and Translational Research of Asciminib Hydrochloride

The development of asciminib (B605619) hydrochloride, a first-in-class allosteric inhibitor targeting the ABL myristoyl pocket (STAMP inhibitor), represents a significant advancement in targeted cancer therapy. bloodresearch.or.krnih.gov While its clinical efficacy in chronic myeloid leukemia (CML) is well-established, ongoing preclinical and translational research seeks to broaden its therapeutic potential and address emerging challenges. bloodresearch.or.kr Future research is focused on exploring novel combination strategies, investigating its utility in other diseases, understanding resistance mechanisms, and developing the next generation of allosteric inhibitors.

Q & A

Q. What is the structural basis of Asciminib hydrochloride’s allosteric inhibition of BCR-ABL1, and how does this mechanism differ from ATP-competitive inhibitors?

Asciminib binds to the myristoyl pocket of ABL1, inducing an inactive kinase conformation by stabilizing the C-terminal helix. This mechanism bypasses ATP-binding domain mutations (e.g., T315I) that confer resistance to ATP-competitive TKIs like imatinib. Methodologically, researchers should employ X-ray crystallography or cryo-EM to visualize binding interactions and compare conformational changes with ATP-bound structures .

Q. How can researchers determine the IC50 of this compound in BCR-ABL1-driven cell lines?

Use Ba/F3 cells transfected with wild-type or mutant BCR-ABL1 (e.g., T315I) and measure proliferation inhibition via MTT assays. Asciminib’s IC50 in Ba/F3 cells is 0.25 nM, but this varies with mutation status. Include dose-response curves and validate using phospho-BCR-ABL1 Western blots to confirm target engagement .

Q. What are the critical physicochemical properties of this compound for in vitro assay design?

Advanced Research Questions

Q. How should researchers design experiments to evaluate Asciminib’s synergy with ATP-competitive TKIs in overcoming resistance?

Combine Asciminib with nilotinib or dasatinib in primary CML cells or murine models. Use Chou-Talalay synergy analysis (e.g., CompuSyn software) to calculate combination indices. Preclinical studies show synergy via dual targeting of allosteric and ATP-binding sites. Validate with phospho-CRKL flow cytometry to quantify BCR-ABL1 inhibition .

Q. What methodologies address discrepancies in Asciminib’s efficacy across different BCR-ABL1 mutations?

Contradictions (e.g., variable IC50 for compound mutations) require:

Q. How can pharmacokinetic (PK) modeling optimize Asciminib dosing in preclinical studies?

Develop a physiologically based PK (PBPK) model incorporating:

Q. What strategies improve this compound’s formulation for enhanced solubility in preclinical models?

Given its BCS class II classification (high permeability, pH-dependent solubility):

Q. How should researchers assess Asciminib’s off-target effects in kinase profiling assays?

Screen against a panel of 60+ kinases (e.g., SRC, PDGFR) using competitive binding assays (e.g., KINOMEscan). Asciminib shows high selectivity for BCR-ABL1, but cross-reactivity with ABL2 should be evaluated via CRISPR knockout models .

Data Contradiction & Validation

Q. How to resolve conflicting reports on Asciminib’s activity in blast crisis CML (BC-CML)?

Some studies report reduced efficacy in BC-CML due to genomic instability. Approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。